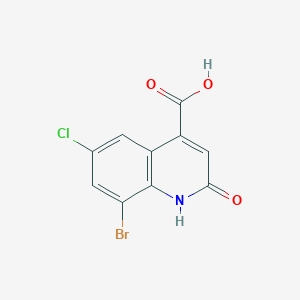
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used in organic synthesis and various industrial applications. The presence of both a sulfonyl group and a chloro group in the molecule makes it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one typically involves the chlorination of a precursor compound, followed by the introduction of the methylsulfonyl group. One common method is:
Chlorination: The precursor compound, such as 1-(m-tolyl)propan-1-one, is treated with a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group.
Sulfonylation: The chlorinated intermediate is then reacted with a sulfonylating agent, such as methylsulfonyl chloride (CH3SO2Cl), in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction of the sulfonyl group can produce a sulfide.
Applications De Recherche Scientifique
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The chloro group can act as a leaving group in substitution reactions, while the sulfonyl group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-(methylsulfonyl)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of an m-tolyl group.
2-Bromo-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.
2-Chloro-2-(ethylsulfonyl)-1-(m-tolyl)propan-1-one: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical processes and applications.
Propriétés
Formule moléculaire |
C11H13ClO3S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
2-chloro-1-(3-methylphenyl)-2-methylsulfonylpropan-1-one |
InChI |
InChI=1S/C11H13ClO3S/c1-8-5-4-6-9(7-8)10(13)11(2,12)16(3,14)15/h4-7H,1-3H3 |
Clé InChI |
BPCQVMGKGMRARX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C(C)(S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


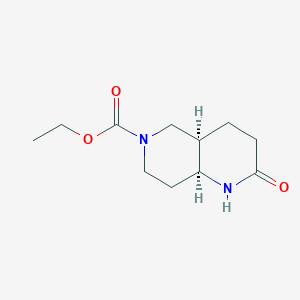
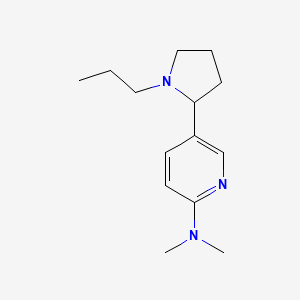
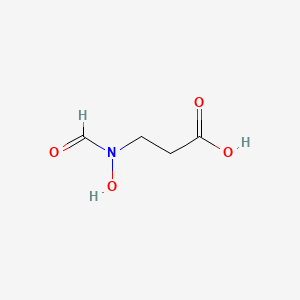
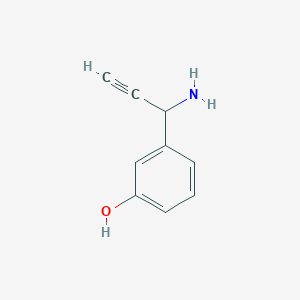
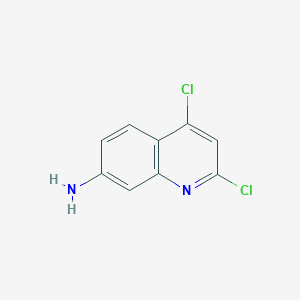
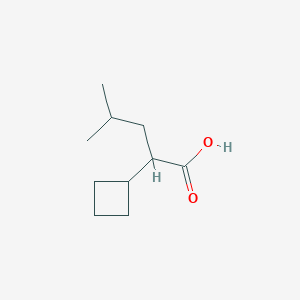
![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)
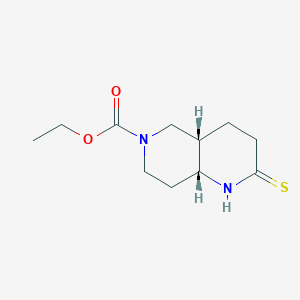
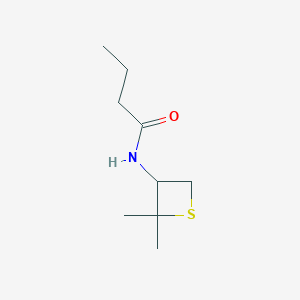
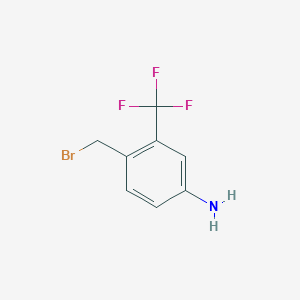
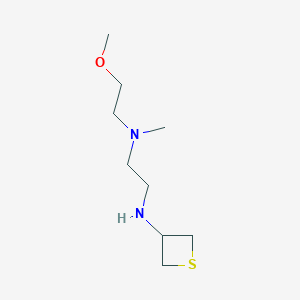
![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)

